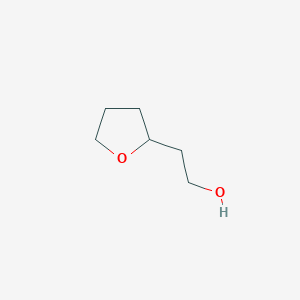

2-(Tetrahydrofuran-2-yl)ethanol

Description

Significance of Tetrahydrofuran-Based Scaffolds in Organic Synthesis

The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif found in a vast number of biologically active natural products and synthetic compounds. researchgate.netnih.gov This five-membered saturated oxygen heterocycle is a key component in numerous synthetic drugs and can be used as a mimetic of naturally occurring fragments. researchgate.net The incorporation of a THF ring into a molecule can enhance its hydrophilicity, metabolic stability, and biological activity. researchgate.net The ubiquity and importance of the tetrahydrofuran scaffold in medicinally relevant compounds have spurred intense interest in the development of efficient and stereoselective methods for its synthesis. researchgate.netresearchgate.net

The construction of substituted tetrahydrofurans is a challenging yet attractive field in organic synthesis. researchgate.net Modern synthetic strategies focus on creating these scaffolds with high levels of diastereoselectivity and enantioselectivity, often employing organocatalysis and other advanced techniques. researchgate.netnih.gov The ability to control the stereochemistry of substituents on the THF ring is crucial, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Overview of 2-(Tetrahydrofuran-2-yl)ethanol as a Key Synthetic Intermediate

This compound, also known as tetrahydrofurfuryl alcohol (THFA) in some contexts (though THFA more accurately refers to (Tetrahydrofuran-2-yl)methanol), is a colorless liquid that serves as a valuable synthetic intermediate. wikipedia.orgatamanchemicals.com Its structure consists of a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group. wikipedia.org This bifunctional nature allows for a wide range of chemical transformations.

The primary alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, reduction to an alkyl group, or substitution to introduce other functional groups. These reactions provide access to a diverse array of derivatives with potential applications in various fields. For instance, it is a precursor to 1,5-pentanediol, a valuable monomer in the polymer industry. wikipedia.orgatamanchemicals.com

The chiral nature of this compound, with a stereocenter at the 2-position of the THF ring, makes it a particularly useful building block in asymmetric synthesis. The enantiomerically pure forms, (R)- and (S)-(Tetrahydrofuran-2-yl)methanol, are valuable starting materials for the synthesis of complex, stereochemically defined molecules, including pharmaceuticals and natural products. ambeed.com

Historical Context and Evolution of Tetrahydrofuran-2-ylmethanol Chemistry

The chemistry of tetrahydrofuran-2-ylmethanol and its derivatives has evolved significantly over time. Initially, much of the research focused on the production of tetrahydrofurfuryl alcohol from the hydrogenation of furfural (B47365), a biomass-derived aldehyde. wikipedia.org This provided a renewable route to this important chemical.

More recently, the focus has shifted towards the development of more sophisticated synthetic methods that allow for precise control over the stereochemistry of the molecule. The development of copper(I)-catalyzed oxidative cross-coupling reactions in the early 21st century was a significant breakthrough, enabling the efficient and scalable synthesis of chiral tetrahydrofuran derivatives. This has opened up new avenues for the use of these compounds in asymmetric catalysis and the synthesis of complex target molecules. The ongoing research in this area continues to expand the synthetic utility of this compound and its related compounds.

Interactive Data Table: Properties of Tetrahydrofurfuryl Alcohol

| Property | Value |

| IUPAC Name | (Oxolan-2-yl)methanol |

| Other Names | Tetrahydrofuran-2-yl methanol, THFA |

| CAS Number | 97-99-4 |

| Molar Mass | 102.133 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.0511 g/cm³ |

| Boiling Point | 178 °C (352 °F; 451 K) |

| Flash Point | 83.9 °C (183.0 °F; 357.0 K) |

Data sourced from Wikipedia wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJYRVEBULFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Tetrahydrofuran 2 Yl Ethanol

Chemo-Enzymatic Synthesis Approaches for 2-(Tetrahydrofuran-2-yl)ethanol

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. beilstein-journals.orgnih.gov This approach is particularly powerful for the synthesis of chiral molecules like this compound, where the high stereoselectivity of enzymes can be leveraged. nih.gov

Enzyme-Catalyzed Reductions for Asymmetric Synthesis of this compound

Enzyme-catalyzed asymmetric reduction of prochiral ketones is a highly effective method for producing chiral alcohols. researchgate.netbohrium.com Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly employed for this purpose, demonstrating high enantioselectivity and operating under mild reaction conditions. bohrium.com

For instance, the asymmetric reduction of a suitable precursor ketone can yield (S)-1-(benzofuran-2-yl)ethanol with a high yield (92%) and excellent enantiomeric excess (>99.9%). researchgate.net This transformation is often carried out using whole-cell biocatalysts, such as Lactobacillus paracasei, which can be isolated from natural sources. researchgate.net The use of whole cells can be advantageous as it often circumvents the need for costly cofactor regeneration.

Recent advancements have also focused on engineering enzymes to accept a wider range of substrates, including bulky ketones, which have traditionally been challenging targets for biocatalytic reduction. bohrium.com

Biocatalytic Resolution Techniques in the Production of Chiral Tetrahydrofuran-2-ylmethanol

Kinetic resolution, a cornerstone of biocatalysis, separates enantiomers of a racemic mixture by selectively catalyzing the reaction of one enantiomer. polimi.it Lipases are a frequently used class of enzymes for the resolution of racemic alcohols and their corresponding esters due to their stability in organic solvents and high enantioselectivity. unipd.itmdpi.com

In a typical lipase-catalyzed kinetic resolution, a racemic alcohol is subjected to acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. mdpi.com This allows for the separation of the acylated and unreacted enantiomers, both in high enantiomeric purity. For example, the resolution of a racemic alcohol using Pseudomonas cepacia lipase (B570770) can achieve an enantiomeric ratio of up to 96:4. polimi.it The efficiency of the resolution can often be enhanced by combining it with a racemization catalyst in a process known as dynamic kinetic resolution, theoretically allowing for a 100% yield of the desired enantiomer. unipd.it

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia Lipase | Kinetic Resolution (Hydrolysis) | Racemic ester precursor | (S)-alcohol | 92% (96:4 e.r.) | polimi.it |

| Novozym 435 | Kinetic Resolution (Acetylation) | Racemic alcohol | (-)-(R)-alcohol | 98% | mdpi.com |

| Lipase AK | Kinetic Resolution (Acetylation) | Enantioenriched (+)-alcohol | (+)-alcohol | 98% | mdpi.com |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral ketone | (S)-alcohol | >99.5% |

Substrate Scope and Enzyme Engineering for Enhanced Selectivity in Biocatalysis

While biocatalysts offer remarkable selectivity, their natural substrate scope can be limited. researchgate.netnih.gov Protein engineering techniques, such as directed evolution and rational mutagenesis, are employed to broaden the substrate range and enhance the selectivity and stability of enzymes. nih.govnih.gov

A significant challenge in biocatalysis is that high selectivity often correlates with a narrow substrate scope. acs.org Enzyme engineering aims to overcome this limitation. For example, by modifying the active site of an enzyme, it can be engineered to accommodate larger, non-natural substrates. bohrium.com This has been successfully demonstrated in the development of biocatalysts for the synthesis of bulky chiral alcohols. bohrium.com Furthermore, computational tools and high-throughput screening methods are accelerating the discovery and optimization of novel biocatalysts for specific synthetic applications. nottingham.ac.uk

Chiral Pool Synthesis Strategies for this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. sci-hub.rumdpi.com This approach is a powerful strategy for establishing key stereocenters in a target molecule. mdpi.com

Derivation from Natural Precursors in Chiral Synthesis

Carbohydrates, amino acids, and terpenes are common starting materials in chiral pool synthesis. sci-hub.rumdpi.com For example, D-glucose has been used as a precursor for the stereoselective total synthesis of complex natural products containing tetrahydrofuran (B95107) rings. acs.org Similarly, the amino acid D-threonine has been employed as a chiral starting material for the synthesis of complex molecules, where its inherent chirality directs the stereochemical outcome of subsequent reactions. mdpi.com The synthesis of certain tetrahydrofuranol derivatives has been achieved starting from furfural (B47365), a compound derived from biomass. unive.it

Transformation of Chiral Tetrahydrofuranone Derivatives

Chiral lactones, which can be synthesized via asymmetric methods, are versatile building blocks for the synthesis of substituted tetrahydrofurans. researchgate.net The reduction of a chiral tetrahydrofuranone (a cyclic ester or lactone) can provide direct access to the corresponding diol or, with appropriate protecting group strategies, to the desired this compound.

For example, chiral lactone carboxylic acids can be transformed into 2,2-disubstituted tetrahydrofuran derivatives in a two-step sequence involving protection of the carboxylic acid followed by reduction of the lactone. researchgate.net The choice of reducing agent is critical to selectively reduce the lactone in the presence of other functional groups.

| Starting Material | Key Transformation | Product | Reference |

| D-Glucose | Multi-step synthesis | Marliolide and Vittarilide-B (contain THF ring) | acs.org |

| D-Threonine | Organometallic addition to derived aldehyde | syn-configured alcohol | mdpi.com |

| Chiral lactone carboxylic acids | Protection and reduction | 2,2-disubstituted tetrahydrofurans | researchgate.net |

| (S)-2-Tetrahydrofuranone | Reduction (e.g., with NaBH4 or LiAlH4) | (S)-(Tetrahydrofuran-2-yl)methanol |

Classical Chemical Synthesis Pathways for this compound

The traditional synthesis of this compound relies on established organic chemistry reactions, offering reliable and scalable methods for its production. These pathways are categorized by the type of chemical transformation employed.

Catalytic Hydrogenation Methods for Tetrahydrofuran-2-ylmethanol Precursors

Catalytic hydrogenation is a key technique for the synthesis of saturated heterocyclic compounds from their unsaturated analogues. In the context of producing this compound, the hydrogenation of precursors such as furan-2-ethanol or its derivatives is a prominent strategy. This process typically involves the use of metal catalysts to facilitate the addition of hydrogen across the double bonds of the furan (B31954) ring.

The hydrogenation of furan derivatives to their tetrahydrofuran counterparts is a well-established industrial process. For instance, the production of tetrahydrofurfuryl alcohol from furfural involves the hydrogenation of both the aldehyde group and the furan ring. atamanchemicals.comnih.gov This transformation can be achieved using a variety of catalysts, including nickel, palladium, ruthenium, and copper-based systems, often supported on materials like alumina, silica, or carbon. nih.govmdpi.comosti.gov

The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the hydrogenation process. For example, ruthenium-based catalysts have been shown to be effective in the complete hydrogenation of the furan ring under specific temperature and pressure conditions. nih.gov Similarly, nickel-based catalysts, particularly those supported on mixed oxides like TiO2-SiO2, have demonstrated high efficiency and stability in the total hydrogenation of furfural to tetrahydrofurfuryl alcohol. nih.gov

While direct catalytic hydrogenation of tetrahydrofuran-2-ylmethanol to this compound is less commonly documented, the principles derived from the hydrogenation of analogous furanic compounds are directly applicable. The process would involve the saturation of the furan ring in a suitable precursor, followed by the reduction of a carbonyl or ester group at the 2-position to an ethanol (B145695) moiety.

Table 1: Catalysts and Conditions for Hydrogenation of Furan Derivatives

| Catalyst | Substrate | Product | Temperature (°C) | Pressure (bar) | Solvent | Reference |

| Ru@PGS | Furfural acetone | 4-(tetrahydro-2-furyl)butan-2-ol | 80 | 30 (H2/CO2) | Butan-1-ol | nih.gov |

| Ni/TiO2-SiO2 | Furfural | Tetrahydrofurfuryl alcohol | 90 | 10 | Water | nih.gov |

| Pd/C | Furfural | Tetrahydrofurfural | 170 | >40 | Diethyl ether | mdpi.com |

| Cu-Ni/Al2O3 | Furfural | 2-Methylfuran & 2-Methyltetrahydrofuran (B130290) | 230 | N/A | N/A | mdpi.com |

Reduction of Ester Precursors to this compound

Another significant synthetic route to this compound involves the reduction of corresponding ester precursors, such as ethyl or methyl 2-(tetrahydrofuran-2-yl)acetate. This transformation is typically accomplished using powerful reducing agents capable of converting esters to primary alcohols.

Lithium aluminum hydride (LiAlH4) is a potent and commonly used reagent for this purpose. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH4 attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. rsc.orgrsc.orgic.ac.uk

For instance, the reduction of ethyl (tetrahydrofuran-2-yl)acetate with LiAlH4 in THF would yield this compound. researchgate.net The general applicability of LiAlH4 for reducing esters to alcohols is a cornerstone of organic synthesis. masterorganicchemistry.com While other reducing agents exist, the high reactivity of LiAlH4 ensures efficient conversion.

Table 2: Reduction of Ester Precursors

| Precursor | Reducing Agent | Solvent | Product | Reference |

| Ethyl (tetrahydrofuran-2-yl)acetate | LiAlH4 | THF | This compound | masterorganicchemistry.comrsc.orgresearchgate.net |

| Diethyl phthalate | LiAlH4 | Ether | 1,2-Benzenedimethanol | masterorganicchemistry.com |

| Tertiary amide | LiAlH4 | Ether | Tertiary amine | masterorganicchemistry.com |

| Lactone | LiAlH4 | N/A | Diol | masterorganicchemistry.com |

Functionalization and Modification of Tetrahydrofuran Ring Systems

The synthesis of this compound can also be approached through the strategic functionalization and modification of existing tetrahydrofuran or related heterocyclic ring systems. These methods offer a versatile platform for introducing the desired ethanol side chain.

One conceptual approach involves the modification of a pre-formed tetrahydrofuran ring bearing a suitable functional group at the 2-position. For example, a tetrahydrofuran-2-carboxylic acid derivative could be converted to the corresponding ester and subsequently reduced as described in the previous section.

Alternatively, the synthesis can commence from other heterocyclic precursors. For instance, dihydropyrans can be transformed into tetrahydropyran (B127337) derivatives through hydrogenation. wikipedia.org While this leads to a six-membered ring, the underlying principles of manipulating cyclic ethers are relevant. A more direct approach could involve a ring-opening reaction of a suitable bicyclic ether, followed by recyclization to form the desired substituted tetrahydrofuran.

Advanced synthetic strategies such as the hetero-Diels-Alder reaction can be employed to construct dihydropyran systems, which could then be further elaborated. orgsyn.org For example, a dihydropyran with appropriate substituents could undergo oxidative cleavage and subsequent reduction and cyclization to yield a 2-substituted tetrahydrofuran. The field of synthesizing complex "tetrahydrofuranoid molecules" offers a rich variety of methods that can be adapted for the synthesis of the target compound. tdl.org These methods often involve multi-step sequences that allow for precise control over the stereochemistry and substitution pattern of the final product.

Stereochemical Control and Enantioselective Synthesis of 2 Tetrahydrofuran 2 Yl Ethanol

Asymmetric Catalysis for Enantiopure 2-(Tetrahydrofuran-2-yl)ethanol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to green chemistry principles.

The success of asymmetric catalysis hinges on the design of the chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. acs.org A variety of chiral ligands and catalyst systems have been developed for synthesizing chiral tetrahydrofurans.

Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones represent a powerful method for creating 2,2-disubstituted tetrahydrofurans. nih.gov The effectiveness of this transformation relies on phosphoramidite (B1245037) ligands that possess a stereogenic phosphorus atom. nih.gov It has been observed that only a single epimer at the phosphorus center yields the active catalyst, highlighting the sensitivity of the catalytic cycle to the ligand's precise three-dimensional structure. nih.gov

Another significant strategy involves the asymmetric hydrogenation of furan (B31954) derivatives using chiral catalysts. For instance, ruthenium-BINAP (Ru-BINAP) systems have been successfully employed in the asymmetric hydrogenation of substrates like 5-(hydroxymethyl)furfural (HMF). This reaction can produce the (S)-isomer with high enantiomeric excess (ee), which can then be further transformed into the target alcohol.

| Catalyst System | Transformation | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Pd / Phosphoramidite | [3+2] Cycloaddition | Aryl Ketones | 2,2-Disubstituted-4-methylenetetrahydrofurans | Up to 95% | nih.gov |

| Ru-(S)-BINAP | Asymmetric Hydrogenation | 5-(hydroxymethyl)furfural (HMF) | (S)-Tetrahydrofuran derivative | 92% |

The mechanisms of stereochemical induction are based on creating diastereomeric transition states with significant energy differences, favoring the formation of one stereoisomer over the other. mdpi.com In the palladium-catalyzed TMM cycloaddition, the chiral phosphoramidite ligand creates a sterically defined pocket around the metal center. The incoming ketone substrate can only approach the TMM-palladium intermediate from a specific trajectory, leading to the preferential formation of one enantiomer. nih.gov

In syntheses involving remote asymmetric induction, a stereogenic center already present in a precursor molecule influences the formation of a new stereocenter. For example, the stereoselective cyclization of 1,5-anti-alkenols can be achieved using reagents like phenylselenenyl chloride with a Lewis acid such as tin(IV) chloride. arkat-usa.org This process allows for the controlled formation of cis-2,5-disubstituted tetrahydrofurans, where the stereochemistry of the side chain dictates the stereochemistry of the ring closure. arkat-usa.org Computational studies, such as those on silyl-Prins cyclization, help to model the transition states and understand the origins of diastereoselectivity, revealing that the chair-like transition state is often favored, leading to the observed stereochemical outcome. uva.es

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. While the maximum theoretical yield for a single enantiomer is 50% in classical kinetic resolution, dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. acs.org

Enzymes, particularly lipases and esterases, are highly effective catalysts for the kinetic resolution of alcohols due to their exquisite enantioselectivity. mdpi.comacs.org Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently used. mdpi.com These enzymes catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other.

In a typical procedure, a racemic mixture of a 2-(tetrahydrofuran-2-yl)acetate is subjected to enzymatic hydrolysis. researchgate.netresearchgate.net For example, lipases can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. researchgate.netresearchgate.net The choice of acyl donor and solvent is crucial; vinyl acetate (B1210297) is a common acyl donor, and solvents like tert-butyl methyl ether (MTBE) are often employed. mdpi.comresearchgate.net Studies have shown that lipases can achieve excellent enantiomeric ratios (e.r.) in these resolutions. mdpi.comresearchgate.net

| Enzyme | Reaction Type | Substrate | Acyl Donor / Solvent | Conversion | Enantiomeric Ratio (e.r.) | Reference |

| Lipase (B570770) PS (Amano) | Hydrolysis | Acetylated Racemic Alcohol | Buffer/EtOH | 30% | 96:4 | mdpi.comresearchgate.net |

| Pseudomonas cepacia lipase (PSC-II) | Resolution | Chiral Amine Precursor | Diethyl carbonate / 2-Me-THF | - | 99% ee | mdpi.com |

| Candida antarctica lipase B (CAL-B) | Resolution | Racemic 1-(tetrahydrofuran-2-yl)ethanone | Vinyl Acetate | - | 98% ee of (S)-enantiomer |

Chemical methods for kinetic resolution often involve chiral catalysts that are not enzymes. Dynamic kinetic resolution (DKR) of secondary alcohols has been effectively achieved by combining an enzymatic resolution with a metal-based racemization catalyst. acs.org Ruthenium complexes are particularly effective for the in-situ racemization of the slower-reacting alcohol enantiomer. acs.orgacs.org

For the DKR of various secondary alcohols, including benzylic types like 1-(naphthalen-1-yl)ethanol, a system combining a ruthenium catalyst for racemization and a lipase (like CALB) for the enantioselective acylation works efficiently. acs.org Air-stable ruthenium complexes have been designed to improve the practicality of this method. acs.org The choice of acyl donor is also critical to ensure compatibility with both the metal catalyst and the enzyme. acs.org

Chiral Auxiliary-Based Syntheses of this compound

The chiral auxiliary approach involves covalently attaching a chiral molecule to a prochiral substrate. researchgate.netuni-marburg.de This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. researchgate.net This is a reliable and well-established method for controlling stereochemistry. acs.org

For the synthesis of chiral tetrahydrofuran (B95107) derivatives, Evans oxazolidinones and (S)-proline-derived auxiliaries have been used. For example, an asymmetric aldol (B89426) reaction can be directed by an auxiliary to install the tetrahydrofuran ring with high enantiomeric excess. Following the key stereodetermining step, the auxiliary is removed under mild conditions to furnish the target compound. This strategy offers high levels of predictability and stereocontrol, making it a valuable tool in asymmetric synthesis. researchgate.net While this method is effective, it is often less atom-economical than catalytic approaches because it requires stoichiometric amounts of the auxiliary. uni-marburg.deacs.org

Methodologies for Analysis of Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (ee) and optical purity is a critical step in the enantioselective synthesis of this compound. masterorganicchemistry.com It validates the effectiveness of a chiral catalyst or synthetic route and provides a quantitative measure of the product's stereochemical composition. masterorganicchemistry.com Optical purity, defined as the ratio of the observed optical rotation of a sample to the specific rotation of a pure enantiomer, is directly proportional to the enantiomeric excess. masterorganicchemistry.com A variety of analytical techniques are employed for this purpose, with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent and reliable methods. nih.govcsfarmacie.czuni-muenchen.de

Chiral Chromatography Techniques

Chiral chromatography is a powerful method for separating enantiomers, allowing for their direct quantification. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. uni-muenchen.degcms.cz Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized. csfarmacie.czgcms.cz

Chiral Gas Chromatography (GC):

Chiral GC is highly effective for the analysis of volatile compounds like this compound or its derivatives. The technique often involves capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. researchgate.netnih.gov For analysis, the hydroxyl group of the alcohol may be derivatized to improve volatility and interaction with the stationary phase. The enantiomeric excess is calculated by integrating the peak areas corresponding to each enantiomer in the resulting chromatogram. libretexts.org

Research on related tetrahydrofuran structures demonstrates the utility of chiral GC. For instance, in the analysis of (tetrahydrofuran-2-yl)acetates, a closely related derivative, GC analysis on a chiral column was used to determine enantiomeric excess and conversion rates during enzymatic resolutions. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is one of the most common and versatile methods for determining the enantiomeric purity of chiral alcohols. csfarmacie.cz The separation is performed on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a wide range of compounds. windows.net

The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. csfarmacie.czumich.edu The enantiomers of this compound can be separated directly, or they can be derivatized first to enhance detection or improve resolution. For example, a common strategy for analogous compounds involves conversion to a UV-active derivative, which can then be analyzed on a chiral column. wiley-vch.de

Detailed research findings from studies on analogous compounds provide insight into effective HPLC conditions. For the analysis of stereoisomers of 2,2,5-trisubstituted tetrahydrofurans, a Phenomenex LUX cellulose-based column was successfully used with an isocratic mobile phase of 10% isopropanol in hexane. ut.ee The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers. wiley-vch.dersc.org

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Chiral HPLC | Phenomenex LUX Column (Cellulose-based) | Isocratic: 10% Isopropanol in Hexane | 1.5 | UV/Vis | ut.ee |

| Chiral HPLC | Chiralpak IB-3 (Cellulose-based) | Hexane:Ethanol:Diethylamine:Ethylenediamine (70:30:0.1:0.1 v/v) | 0.7 | UV (250 and 291 nm) | nih.gov |

| Chiral HPLC | Chiralpak AS Column | Hexane:Ethanol:Diethylamine (e.g., 70:30:0.1) | 0.5 - 1.0 | UV (313 nm) | umich.edu |

| Chiral HPLC | Phenomenex Lux 5u Cellulose-4 | n-Hexane/Isopropanol (95/5) | 0.7 | UV (214 nm) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers an alternative method for determining enantiomeric excess, typically by converting the enantiomeric mixture into a pair of diastereomers which, unlike enantiomers, have different NMR spectra. nih.gov This is accomplished by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govacs.org

Using Chiral Derivatizing Agents (CDAs):

A chiral derivatizing agent reacts with both enantiomers of the alcohol to form new diastereomeric compounds. A widely used method for chiral alcohols is Mosher's ester analysis. orgsyn.org In this technique, this compound is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for the precise calculation of the enantiomeric excess. orgsyn.org For example, in the analysis of a similar compound, (S)-1-(furan-2-yl)ethanol, the enantiomeric excess was determined by inspecting the crude ¹H NMR spectra of the corresponding Mosher esters, where the methyl doublets for the (R,R) and (R,S) diastereomers appeared at different chemical shifts. orgsyn.org

Using Chiral Solvating Agents (CSAs):

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers. nih.govacs.org This interaction induces a chemical shift difference (Δδ) between corresponding signals of the two enantiomers in the NMR spectrum. The advantage of this method is its non-destructive nature, as the analyte can be recovered unchanged. Phosphorus-containing CSAs are particularly effective due to the large chemical shift dispersion of the ³¹P nucleus. nih.gov The enantiomeric excess is determined by integrating the separated signals in the presence of the CSA. acs.orgarkat-usa.org

Chemical Transformations and Derivatization Reactions of 2 Tetrahydrofuran 2 Yl Ethanol

Reactions at the Hydroxyl Moiety of 2-(Tetrahydrofuran-2-yl)ethanol

The hydroxyl group is a key site for the chemical modification of this compound, allowing for a range of transformations.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either 2-(tetrahydrofuran-2-yl)acetaldehyde or 2-(tetrahydrofuran-2-yl)acetic acid, depending on the oxidizing agent and reaction conditions. solubilityofthings.com For instance, the use of milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) typically yields the aldehyde. solubilityofthings.com One study reported the formation of an aldehyde from a similar tetrahydrofuran (B95107) derivative, which was then used in subsequent reactions. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent, can oxidize the primary alcohol directly to the carboxylic acid. solubilityofthings.com The synthesis of 2-(tetrahydrofuran-2-yl)acetic acid and its esters has been a subject of interest, particularly as these compounds have been identified as long-range pollinator attractants in the orchid Cryptostylis ovata. bohrium.comuwa.edu.auacs.org

Esterification and Etherification Protocols

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. solubilityofthings.comgoogle.com This can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. mdpi.com Other methods, such as the Steglich esterification using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), have also been employed to synthesize esters from similar alcohol structures. rsc.orgmedcraveonline.com For example, a study on the synthesis of tetrahydrofuran-containing macrolides utilized a Steglich esterification to couple a carboxylic acid with a tetrahydrofuran alcohol. rsc.org

Etherification of this compound involves the conversion of the hydroxyl group into an ether linkage. This can be accomplished through reactions with alkyl halides or by using specific catalysts. For instance, iron-catalyzed etherification has been shown to be an effective method for forming ethers from alcohols. acs.org Another approach involves the reaction of alcohols with non-activated alkenes, driven by light and a selenium-π-acid catalyst, to produce ethers. thieme-connect.com

Formation of Activated Derivatives for Subsequent Reactions

To enhance its reactivity for nucleophilic substitution, the hydroxyl group of this compound can be converted into a better leaving group. ntu.ac.uk This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate. ut.ee The general procedure for tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). rsc.orggoogle.com Similarly, mesylates can be prepared using methanesulfonyl chloride (MsCl). These activated derivatives are valuable intermediates for a variety of subsequent reactions. ut.ee However, in some cases, attempted tosylation can lead to unexpected side reactions, such as the direct formation of chlorides. researchgate.net

Ring-Opening and Ring-Modification Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring of this compound, while generally stable, can undergo ring-opening reactions under specific conditions. acs.org These reactions are significant in organic synthesis as they can lead to the formation of linear compounds with specific stereochemistry. acs.org For instance, the ring-opening of tetrahydrofuran itself has been studied on semiconductor surfaces. acs.org In the context of related compounds, such as tetrahydrofurfuryl alcohol, ring-opening and subsequent ring-closing reactions have been utilized to synthesize other furan-based compounds like 2-methyl tetrahydrofuran. bohrium.com Additionally, the ring can be modified through various reactions, such as the synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl bromides using a palladium catalyst, which forms both a C-C and a C-O bond. organic-chemistry.org

Nucleophilic Reactivity and Electrophilic Interactions of this compound

The oxygen atom in the tetrahydrofuran ring and the hydroxyl group of this compound possess lone pairs of electrons, allowing the molecule to act as a nucleophile. researchgate.net It can participate in nucleophilic addition reactions, for example, with acetylenes in the presence of a superbasic catalytic system to form vinyl ethers. researchgate.net The hydroxyl group can also act as a nucleophile in reactions like esterification and etherification, as previously discussed. solubilityofthings.comgoogle.com

Conversely, the carbon atoms adjacent to the oxygen atoms in the ring and in the side chain are susceptible to electrophilic attack. The molecule can also undergo electrophilic aromatic substitution if an aromatic moiety is present in a derivative. vulcanchem.com

Functional Group Interconversions Involving the this compound Scaffold

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. mangaldaicollege.org For the this compound scaffold, this can involve a variety of reactions. ub.edu For example, the hydroxyl group can be converted into other functionalities through oxidation, as detailed in section 4.1.1, or by substitution reactions after activation. solubilityofthings.com The resulting aldehydes or carboxylic acids can then undergo further transformations. For instance, aldehydes can be converted to alcohols via reduction with reagents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org Similarly, the tetrahydrofuran ring itself can be seen as a product of a functional group interconversion, for example, through the intramolecular cyclization of a diol. organic-chemistry.org

Strategic Applications of 2 Tetrahydrofuran 2 Yl Ethanol in Complex Organic Synthesis

Building Block in Natural Product Synthesis

The tetrahydrofuran (B95107) motif is a common substructure in a wide array of biologically active natural products. nih.gov The strategic use of 2-(Tetrahydrofuran-2-yl)ethanol and its derivatives provides an efficient pathway to these complex molecules.

Synthesis of Tetrahydrofuran-Containing Natural Product Scaffolds

Substituted tetrahydrofurans are core components of many natural products, including lignans, polyether ionophores, and macrodiolides, which exhibit a range of biological activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov Synthetic strategies often employ intramolecular reactions of alcohol nucleophiles to form the tetrahydrofuran ring. nih.gov For instance, the synthesis of 2,3,5-trisubstituted tetrahydrofuran natural products has garnered significant interest, with some absolute stereostructures being confirmed for the first time through total synthesis. rsc.org

A chemo-enzymatic approach has been developed for the synthesis of tetrahydrofuran-based natural products like showdomycin, goniofufurone, and trans-kumausyne. researchgate.net This method utilizes Baeyer-Villiger monooxygenases for the stereoselective oxidation of bicyclic ketones, providing access to optically pure tetrahydrofuran derivatives. researchgate.netconicet.gov.ar This strategy is notable for establishing multiple stereogenic centers in just a few steps from simple, commercially available starting materials. conicet.gov.ar

| Natural Product Class | Core Structure | Biological Activity |

| Annonaceous Acetogenins | Tetrahydrofuran | Antitumor, Pesticidal nih.govresearchgate.net |

| Lignans | Tetrahydrofuran | Antitumor nih.gov |

| Polyether Ionophores | Tetrahydrofuran | Antimicrobial nih.gov |

| Macrodiolides | Tetrahydrofuran | Antiprotozoal nih.gov |

Precursors for Bioactive Molecules and Pheromones

This compound and its analogs are valuable precursors for the synthesis of various bioactive molecules and insect pheromones. For example, (S)-(Tetrahydrofuran-2-yl)methanol, a chiral derivative, is a key intermediate in asymmetric synthesis. It has been implicated in influencing seed germination and serves as a precursor for pheromone-like compounds that attract pollinators in certain orchids.

The synthesis of the female sex pheromone of the sweet potato weevil, Cylas formicarius, which is (Z)-3-dodecen-1-yl (E)-2-butenoate, has been achieved using starting materials that can be conceptually linked to the modification of tetrahydrofuran-based structures. vjs.ac.vn The stereoselectivity of these synthetic routes is crucial for the biological activity of the resulting pheromones. vjs.ac.vn

Intermediate in Heterocyclic Chemistry

Beyond natural products, this compound plays a role as an intermediate in the broader field of heterocyclic chemistry. The tetrahydrofuran ring system is a foundational element in the synthesis of more complex heterocyclic structures. For instance, derivatives of 2-(Tetrahydro-2H-pyran-2-yl)ethanol, a related compound, are used to synthesize complex heterocycles like tetrahydro-pyrano[3,4-b]indoles. smolecule.com The reactivity of the hydroxyl group and the stability of the tetrahydrofuran ring allow for its incorporation into a variety of heterocyclic frameworks.

In one documented instance, a side reaction during a synthesis involving isopropylmagnesium chloride led to the formation of 5-iodo-4-(tetrahydrofuran-2-yl)-1H-imidazole, highlighting the potential for the tetrahydrofuran moiety to be incorporated into imidazole-based structures. orgsyn.org

Scaffold for Ligand Development in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which focuses on the synthesis of enantiomerically pure compounds. The rigid and tunable framework of certain molecular scaffolds allows for precise control over stereoselectivity. researchgate.net While direct use of this compound as a ligand scaffold is not extensively documented in the provided results, the tetrahydrofuran ring itself is a component of ligands used in asymmetric reactions.

For example, chiral pincer complexes, which are powerful catalysts in asymmetric synthesis, sometimes incorporate tetrahydrofuran (THF) as a solvent in their application, highlighting the compatibility of the THF moiety with catalytic systems. researchgate.net The development of chiral iron (II) pincer ligands for the asymmetric hydrogenation of ketones has been shown to be effective in THF. researchgate.net The structural motifs found in derivatives of this compound are conceptually similar to components of more complex chiral ligands used to achieve high enantioselectivity in various chemical transformations. nih.govacs.org

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique properties of this compound and its derivatives make them valuable in the synthesis of specialty chemicals and advanced materials. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a related and important biomass-derived solvent, is noted for its broad applications in organic chemistry and is considered a greener alternative to other solvents like THF. researchgate.netresearchgate.net Its properties, such as low water miscibility and stability, make it suitable for various synthetic processes, including those involving organometallics and biotransformations. researchgate.net

The conversion of biomass-derived platform chemicals, such as those related to furfural (B47365) and levulinic acid, into functionalized molecules is a key strategy for producing new materials and bioactive compounds. nih.gov 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a derivative of HMF reduction, is a precursor for producing diols used in polyesters. acs.org Furthermore, sulfonated derivatives of furan-2,5-dimethanol and (tetrahydrofuran-2,5-diyl)dimethanol serve as building blocks for various other chemicals. google.com

Exploration in Polymer Chemistry as a Monomer or Polymer Modifier

The application of furan-based molecules in polymer chemistry is a growing area of research. 2-(Hydroxymethyl)tetrahydrofuran, a closely related compound, has been investigated in cationic polymerization. researchgate.net Although these polymerizations have so far yielded low molecular weight products, they demonstrate the potential for this class of compounds to act as monomers. researchgate.net The presence of a hydroxyl group allows for further modification of the resulting polymers.

Furanic monomers derived from biomass, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are versatile building blocks for a variety of polymers. acs.org The reduction of HMF can lead to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), which is a suitable diol for the synthesis of polyesters. acs.org Additionally, 2-methyltetrahydrofuran (2-MeTHF) is used as a solvent in polymerization processes and can act as a polymerization initiator, influencing the properties of the resulting polymers. researchgate.net

Computational and Theoretical Studies of 2 Tetrahydrofuran 2 Yl Ethanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are central to understanding the intrinsic properties of 2-(Tetrahydrofuran-2-yl)ethanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution, energy, and other fundamental characteristics.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimizations, frequency calculations, and electronic property analyses. researchgate.netresearchgate.netmdpi.com

A primary focus of DFT studies is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is typically localized around the ether oxygen and the hydroxyl group, which are the regions of highest electron density. The LUMO, conversely, is distributed over the C-H and C-O antibonding orbitals.

Another valuable tool derived from DFT is the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, colored blue). In this compound, the MEP would show strong negative potential around the oxygen atoms of the ether and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 1.25 | eV |

| HOMO-LUMO Gap | 8.10 | eV |

| Dipole Moment | 2.45 | Debye |

For calculations demanding higher accuracy, particularly for thermochemical data like heats of formation, Coupled Cluster (CC) methods are the gold standard. Methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provide results that are often in excellent agreement with experimental data. researchgate.netpnnl.gov These calculations are computationally intensive but are crucial for establishing reliable energetic benchmarks.

Large basis set coupled cluster calculations have been successfully used to determine the atomization energies and, subsequently, the heats of formation for related molecules like furan (B31954) and tetrahydrofuran (B95107) (THF). pnnl.gov For furan and THF, the agreement between high-level theoretical calculations and experimental data is very good. researchgate.netpnnl.gov This same methodology can be applied to this compound and its corresponding radicals to generate accurate thermochemical data, which is essential for modeling its behavior in processes like combustion.

Table 2: Calculated Heats of Formation (ΔHf°) for THF and Related Radicals using High-Level Theory (Source: Data derived from studies on THF thermochemistry for comparative purposes.) pnnl.gov

| Species | Calculated ΔHf° at 298 K (kcal/mol) | Experimental ΔHf° at 298 K (kcal/mol) |

|---|---|---|

| Tetrahydrofuran | -44.0 ± 0.5 | -44.0 ± 0.2 |

| Tetrahydrofuran-2-yl radical | -0.5 ± 1.0 | N/A |

| Tetrahydrofuran-3-yl radical | 3.6 ± 1.0 | N/A |

Conformational Analysis and Energy Landscapes of this compound

The five-membered tetrahydrofuran ring is not planar but exists in a dynamic equilibrium between various puckered conformations. For THF itself, two main conformers are identified: a "twisted" structure with C2 symmetry and a slightly higher-energy "bent" or "envelope" structure with Cs symmetry. nih.gov The energy barrier between them is low, allowing for rapid interconversion through a process called pseudorotation.

Table 3: Hypothetical Low-Energy Conformers of this compound (Note: This table is illustrative, representing a typical outcome of a conformational analysis. Relative energies are with respect to the most stable conformer.)

| Conformer | Ring Pucker | Key Feature | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Twist (C2) | Intramolecular H-bond (OH···O-ether) | 0.00 |

| 2 | Envelope (Cs) | Intramolecular H-bond (OH···O-ether) | 0.45 |

| 3 | Twist (C2) | Extended side chain (no H-bond) | 1.80 |

| 4 | Envelope (Cs) | Extended side chain (no H-bond) | 2.35 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the detailed pathways of chemical reactions, identifying fleeting intermediates, and characterizing high-energy transition states that are difficult or impossible to observe experimentally.

For reactions such as oxidation or pyrolysis, computational methods can be used to identify the transition state (TS) for each elementary step. A TS represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the TS is the activation energy barrier (Ea), a critical factor controlling the reaction rate.

In the case of this compound, a key reaction pathway in combustion and atmospheric chemistry is hydrogen abstraction by radicals like the hydroxyl radical (•OH). kaust.edu.saresearchgate.net Abstraction can occur from several different positions: the C-H bonds on the THF ring (positions 2, 3, 4, and 5), the C-H bonds on the ethanol (B145695) side chain, or the O-H bond of the hydroxyl group. Computational modeling can determine the activation energy for each of these competing pathways. Calculations for related cyclic ethers show that H-abstraction from the carbon atoms adjacent to the ether oxygen (the α-position) is typically the most favorable pathway due to the stabilizing effect of the oxygen on the resulting radical. researchgate.net

Table 4: Representative Calculated Activation Energies for Hydrogen Abstraction from this compound by •OH (Note: These values are illustrative, based on known trends for similar ethers.)

| H-Abstraction Site | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Ring C2-H (α-position) | 2.5 |

| Ring C5-H (α-position) | 3.1 |

| Ring C3/C4-H (β-position) | 4.8 |

| Side-chain CH2 | 4.2 |

| Side-chain OH | 3.5 |

Once the potential energy surface, including the energies of reactants, products, and transition states, has been mapped out, theoretical kinetics can be used to predict reaction rate constants. Conventional Transition State Theory (CTST) is a common starting point, using the calculated activation energy and vibrational frequencies to estimate the rate constant. kaust.edu.sa

For more complex reactions, especially those involving multiple steps or barrierless associations, more sophisticated theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation modeling are employed. acs.org These methods account for the pressure and temperature dependence of the rate constants by considering the energy distribution among the vibrational modes of the reacting molecules. Such calculations are crucial for developing detailed kinetic models for the combustion of biofuels, where thousands of elementary reactions can occur. unizar.es The theoretical rate expressions derived from these computations can then be used in larger-scale simulations of engine performance or atmospheric processes. kaust.edu.sa

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

However, the principles of MD simulations can be applied to hypothesize the behavior of this compound. Such simulations for analogous molecules, particularly those containing tetrahydrofuran (THF) and ethanol moieties, provide a framework for understanding potential interactions. For instance, studies on ethanol solutions reveal the formation of hydrogen-bonded networks, and research on THF highlights its role as a polar aprotic solvent. scirp.org In a hypothetical MD simulation of this compound, one would expect to observe intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the tetrahydrofuran ring.

Intermolecularly, the hydroxyl group would be a primary site for hydrogen bonding with other molecules of this compound or with protic solvent molecules. The tetrahydrofuran ring, with its ether oxygen, could also act as a hydrogen bond acceptor. In non-polar solvents, aggregation of this compound molecules through these hydrogen bonds would be anticipated. In polar protic solvents like water or ethanol, the solvent molecules would compete to form hydrogen bonds with the solute, influencing its conformation and solvation shell structure. jlu.edu.cn In polar aprotic solvents, such as dimethyl sulfoxide, different interaction dynamics would be expected, primarily involving dipole-dipole interactions.

The conformational flexibility of the tetrahydrofuran ring and the rotational freedom of the ethanol side chain would be significantly influenced by the solvent environment. Molecular dynamics simulations could, in theory, quantify these effects by calculating radial distribution functions to describe the structuring of solvent molecules around the solute and by analyzing dihedral angle distributions to understand conformational preferences.

Future molecular dynamics studies are necessary to provide concrete data on the intermolecular forces at play and the specific influence of different solvents on the dynamic behavior of this compound. Such research would be invaluable for applications where this compound's interactions at a molecular level are of interest.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Tetrahydrofuran 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2-(tetrahydrofuran-2-yl)ethanol, allowing for the unambiguous assignment of its proton and carbon atoms and the determination of its three-dimensional structure and enantiomeric purity.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, primarily its proximity to electronegative atoms like oxygen. For this compound, the spectrum can be divided into signals from the tetrahydrofuran (B95107) (THF) ring and the ethanol (B145695) side chain.

The protons on the THF ring typically appear in the range of 1.5 to 4.0 ppm. The proton at the C2 position (H-2), being attached to a carbon bonded to two oxygen atoms (one from the ring ether and one from the ethanol substituent), is the most deshielded of the ring protons. The protons of the ethanol side chain also exhibit distinct signals. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is deshielded by the oxygen, while the other methylene group (-CH₂-) shows a more complex splitting pattern due to coupling with both the C2 proton of the ring and the adjacent methylene protons. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.

Based on data from structurally similar compounds like (S)-(tetrahydrofuran-2-yl)methanol and deutero(tetrahydrofuran-2-yl)methanol, a predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ can be summarized as follows. amazonaws.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on C5 (THF Ring) | ~3.85 - 3.70 | Multiplet |

| H on C2 (THF Ring) | ~3.90 - 4.10 | Multiplet |

| H on C3, C4 (THF Ring) | ~1.80 - 2.10 | Multiplet |

| H on Cα (Ethanol Chain) | ~1.60 - 1.90 | Multiplet |

| H on Cβ (Ethanol Chain) | ~3.60 - 3.80 | Multiplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The carbon atoms closer to the electronegative oxygen atoms will appear at a higher chemical shift (downfield).

In this compound, six distinct carbon signals are expected. The C2 carbon of the THF ring, bonded to two oxygen atoms (ether and alcohol via the ethyl chain), is expected to be the most downfield among the ring carbons. The C5 carbon, also an ether carbon, will also be significantly downfield. The Cβ of the ethanol chain, being directly attached to the hydroxyl group, will be more deshielded than the Cα. For comparison, the ether-adjacent carbon in 2-(tetrahydrofuran-2-yl)acetic acid resonates at approximately 68.8 ppm. Data for ethanol shows the carbon bearing the hydroxyl group at around 58 ppm and the methyl carbon at about 18 ppm. docbrown.infoacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (THF Ring) | ~78 - 82 |

| C5 (THF Ring) | ~68 - 70 |

| Cβ (Ethanol Chain) | ~60 - 64 |

| Cα (Ethanol Chain) | ~38 - 42 |

| C3 (THF Ring) | ~28 - 32 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR spectra suggest a structure, 2D NMR experiments are essential to definitively establish the connectivity of atoms. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. science.gov For this compound, COSY would show correlations between H-2 and the protons on C3, as well as H-2 and the protons on Cα of the side chain. It would also reveal the coupling network within the THF ring (H-3 with H-4, H-4 with H-5) and along the ethanol side chain (H-α with H-β).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. science.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal predicted around 3.9-4.1 ppm would show a cross-peak with the carbon signal predicted around 78-82 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals couplings between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments. science.gov Key HMBC correlations for confirming the structure of this compound would include:

A cross-peak between the H-2 proton and the Cα and Cβ carbons of the ethanol chain.

A cross-peak between the H-β protons and the C2 carbon of the THF ring.

Correlations from the H-5 protons to C2 and C4, confirming the THF ring structure.

Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the molecular structure. semanticscholar.orgmdpi.com

Chiral NMR Methodologies for Enantiomeric Purity Determination

Since the C2 position of the tetrahydrofuran ring is a stereocenter, this compound is a chiral molecule. Determining its enantiomeric excess (ee) is critical, and this can be achieved using chiral NMR techniques. researchgate.netacs.org These methods work by converting the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR.

This is typically done in one of two ways:

Chiral Derivatizing Agents (CDAs) : The alcohol is reacted with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters. The protons (or other nuclei like ¹⁹F or ³¹P) near the newly formed stereocenter will have different chemical shifts for each diastereomer. unipi.it By integrating the corresponding signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately determined.

Chiral Solvating Agents (CSAs) : The chiral alcohol is dissolved in an NMR tube with a chiral solvating agent. researchgate.net The CSA forms weak, transient diastereomeric complexes with each enantiomer of the alcohol. This interaction creates a different average electronic environment for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum. The integration of these split signals allows for the calculation of the enantiomeric excess. acs.org

For this compound, signals that are spatially close to the C2 stereocenter, such as the H-2 proton or the protons on the Cα of the side chain, would be the most likely to show observable separation upon interaction with a chiral agent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. The two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. researchgate.net

Vibrational Mode Assignments for Functional Groups

The key functional groups in this compound are the hydroxyl group (-OH), the ether linkage (C-O-C) within the THF ring, and the aliphatic C-H bonds.

O-H Stretch : The most characteristic band in the IR spectrum is the strong, broad absorption corresponding to the O-H stretching vibration of the alcohol, typically found in the region of 3200-3600 cm⁻¹. For the closely related (S)-(tetrahydrofuran-2-yl)methanol, this peak is observed around 3390 cm⁻¹.

C-H Stretch : The aliphatic C-H stretching vibrations from the CH₂ groups of the ring and side chain appear as strong bands in the 2850-3000 cm⁻¹ region. For THF, symmetric (νs) and antisymmetric (νas) CH₂ stretching bands are observed in the ranges of 2860-2876 cm⁻¹ and 2916-2984 cm⁻¹, respectively. irb.hr

C-O Stretches : The spectrum will contain at least two C-O stretching vibrations. The C-O-C stretch of the THF ether is typically strong and appears around 1050-1150 cm⁻¹. A peak for (S)-(tetrahydrofuran-2-yl)methanol is seen at 1056 cm⁻¹. The C-O stretch of the primary alcohol group is also expected in this region, generally between 1000-1260 cm⁻¹.

Other Vibrations : The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending, rocking, and twisting vibrations of the CH₂, OH, and C-O groups, as well as skeletal vibrations of the THF ring. For instance, Raman spectra of ethanol show a strong C-C-O symmetric stretch around 880 cm⁻¹ and CH₂ twisting vibrations around 1278 cm⁻¹. Low-frequency Raman spectra of THF show characteristic ring modes, such as a radial mode around 299 cm⁻¹.

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 (Broad) |

| C-H Stretch | Aliphatic CH₂ | 3000 - 2850 |

| C-O Stretch | Primary Alcohol | 1260 - 1000 |

| C-O-C Stretch | THF Ether | 1150 - 1050 |

| CH₂ Bend (Scissoring) | Aliphatic CH₂ | ~1470 - 1440 |

| O-H Bend | Alcohol | ~1420 - 1330 |

| C-C-O Stretch | Skeleton | ~880 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Identification of Specific Molecular Bonds and Interactions

Spectroscopic methods such as Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups and specific molecular bonds within this compound. These techniques probe the vibrational modes of the molecule, offering a unique spectral fingerprint.

In IR spectroscopy, the presence of a broad absorption band around 3390 cm⁻¹ is a key indicator of the hydroxyl (-OH) group's stretching vibration. The C-H stretching vibrations from the alkyl chain and the tetrahydrofuran ring are typically observed around 2927 cm⁻¹. A significant peak corresponding to the C-O-C asymmetric stretching of the ether linkage in the tetrahydrofuran ring appears at approximately 1070 cm⁻¹. Raman spectroscopy provides complementary information. For the parent structure, tetrahydrofuran, characteristic bands include C-O-C bending vibrations. mdpi.com In substituted derivatives like this compound, the C-C-O skeleton of the ethanol moiety would also produce a distinct signal, analogous to the 880 cm⁻¹ band seen in ethanol. spectroscopyonline.com

Table 1: Key Spectroscopic Bands for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (Alcohol) | IR | ~3390 (broad) | |

| C-H Stretch (Alkyl) | IR | ~2927 | |

| C-O-C Stretch (Ether) | IR | ~1070 | |

| C-C-O Stretch (Ethanol moiety) | Raman | ~880 | spectroscopyonline.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the molecular formula of a compound. The molecular formula for this compound is C₆H₁₂O₂. The exact mass calculated for this formula is 116.08373 g/mol . HRMS analysis can confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. For instance, an experimental HRMS value of 116.0839 g/mol would strongly support the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. gatech.eduersnet.org

Table 2: Molecular Formula Verification via HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ |

| Calculated Exact Mass (g/mol) | 116.08373 |

| Typical HRMS Measurement (m/z) | ~116.0839 |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with Electron Ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is a unique signature of the molecule's structure.

A common fragmentation pathway involves the cleavage of bonds adjacent to the oxygen atoms. Alpha-cleavage next to the hydroxyl group can result in the loss of a CH₃ radical from a related isomer or a water molecule (H₂O), a common fragmentation for alcohols. libretexts.org The most significant fragmentation is often the cleavage of the bond between the tetrahydrofuran ring and the ethanol side chain. This can lead to the formation of a prominent ion with an m/z of 71, corresponding to the [C₄H₇O]⁺ fragment (the tetrahydrofuran ring losing a hydrogen and the side chain). Another key fragment can appear at m/z 45, corresponding to the [CH₂CH₂OH]⁺ portion. The molecular ion peak [M]⁺ at m/z 116 may be weak or absent in EI spectra, which is typical for alcohols. libretexts.orgdocbrown.info

Table 3: Major Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - OH]⁺ | Loss of hydroxyl radical |

| 71 | [C₄H₇O]⁺ | Cleavage of the ethanol side chain |

| 45 | [C₂H₅O]⁺ | Ethanol side chain fragment [CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. For purity analysis, a reversed-phase column, such as a C18, is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.org Detection is often performed using a UV detector if the compound has a suitable chromophore, or more universally with a refractive index detector (RID) or evaporative light scattering detector (ELSD).

Since this compound possesses a chiral center at the C2 position of the furan (B31954) ring, it exists as a pair of enantiomers, (R) and (S). Chiral HPLC is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®), are widely used for this purpose. chromatographyonline.combgb-analytik.commdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. bgb-analytik.com The mobile phase in chiral separations is often a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). chromatographyonline.commdpi.com

Table 4: Typical HPLC Conditions for this compound Analysis

| Analysis Type | Column Type | Typical Mobile Phase | Detector |

|---|---|---|---|

| Purity Assessment | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, RID, ELSD |

| Chiral Separation | Chiral Stationary Phase (e.g., Polysaccharide-based) | n-Hexane/Isopropanol or n-Hexane/Ethanol | UV, Polarimeter |

Gas Chromatography (GC) for Volatile Analysis and Purity Determination

Gas Chromatography (GC) is an ideal method for analyzing volatile and semi-volatile compounds like this compound. It is highly effective for purity determination and quantifying volatile impurities. researchgate.netnih.gov In a typical GC analysis, the sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.gov

The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable. botanyjournals.com For more polar analytes, a polyethylene (B3416737) glycol (wax) column like a DB-WAX or Carbowax may be used. A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), this technique provides both quantitative data and structural identification of the main component and any impurities present. anu.edu.auacademicjournals.org

Table 5: Typical GC Conditions for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5) or Polyethylene Glycol (e.g., DB-WAX) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200-250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~250-280 °C |

Future Research Trajectories and Interdisciplinary Perspectives on 2 Tetrahydrofuran 2 Yl Ethanol

Development of Sustainable and Green Synthetic Routes for 2-(Tetrahydrofuran-2-yl)ethanol

Green synthetic routes will increasingly employ environmentally benign solvents and renewable reagents. The use of water as a solvent and molecular hydrogen from renewable sources will be pivotal. researchgate.net Furthermore, biocatalytic routes, using whole-cell or isolated enzymes, offer a highly selective and environmentally friendly alternative to traditional chemocatalysis. researchgate.net Research into developing robust and efficient enzymatic systems for the reduction of the furan (B31954) ring in furan-based alcohols is a promising avenue.

| Precursor Molecule | Key Transformation | Potential Green Aspects |

| Furfural (B47365) | Hydrogenation/Hydrogenolysis | Use of renewable H2, aqueous phase reactions |

| 2-Furanethanol | Selective furan ring hydrogenation | Biocatalysis, mild reaction conditions |

| Levulinic Acid | Reductive amination/cyclization | Utilization of another key biomass platform chemical |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in this compound Transformations

The selective hydrogenation of the furan ring without affecting the hydroxyl group is a key challenge in the synthesis of this compound. researchgate.net Future research will focus on the design of highly selective and active heterogeneous catalysts. Noble metal catalysts, such as those based on palladium and platinum, have shown promise in furan ring hydrogenation. nih.gov However, to enhance economic viability, the development of catalysts based on more abundant and less expensive metals like nickel, copper, and cobalt is crucial. mdpi.com

Bimetallic catalysts, which can exhibit synergistic effects, are a promising area of exploration for improving selectivity and catalyst stability. conicet.gov.ar The support material also plays a critical role, and research into structured supports with optimized porosity and surface chemistry will be important. For the further transformation of this compound, catalysts that can selectively open the tetrahydrofuran (B95107) ring to produce valuable diols will be of significant interest. nih.govgoogle.com

| Catalyst Type | Active Metals | Support Material | Key Advantages |

| Noble Metal | Pt, Pd, Ru | Carbon, Alumina, Silica | High activity |

| Non-Noble Metal | Ni, Cu, Co | Zeolites, Metal Oxides | Lower cost |

| Bimetallic | Pt-Sn, Cu-Ni | Ionic Liquid-modified Silica | Enhanced selectivity and stability |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Optimization

The complexity of catalytic reactions and the vast parameter space for optimization make the integration of machine learning (ML) and artificial intelligence (AI) a powerful tool. arxiv.org In the context of this compound synthesis, ML algorithms can be used to predict catalyst performance based on descriptor variables such as metal composition, support properties, and reaction conditions. researchgate.net This can accelerate the discovery of novel and more efficient catalytic systems.

Furthermore, AI can be employed in the design of synthetic routes by analyzing vast datasets of chemical reactions. For reaction optimization, ML models can be trained on experimental data to identify the optimal temperature, pressure, solvent, and catalyst loading to maximize the yield and selectivity of this compound. nih.govutm.my This data-driven approach can significantly reduce the experimental effort and resources required for process development.

Investigation of Advanced Derivatization for Functional Materials and Niche Chemical Applications

The di-functional nature of this compound, with its hydroxyl group and ether linkage, makes it a valuable building block for a variety of functional materials and specialty chemicals. A primary area of future research will be its use as a monomer in the synthesis of novel polyesters and polyurethanes. nih.govrsc.org The incorporation of the tetrahydrofuran ring into the polymer backbone can impart unique properties such as altered thermal stability, biodegradability, and barrier properties. acs.org

Derivatization of the hydroxyl group can lead to a range of specialty chemicals, such as esters and ethers, with potential applications as green solvents, plasticizers, and surfactants. The ring-opening of the tetrahydrofuran moiety can also lead to the production of valuable linear diols, which are important intermediates in the chemical industry. researchgate.net